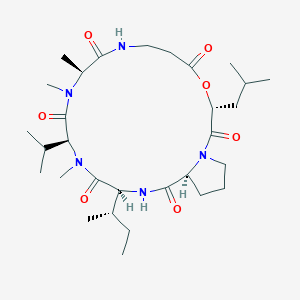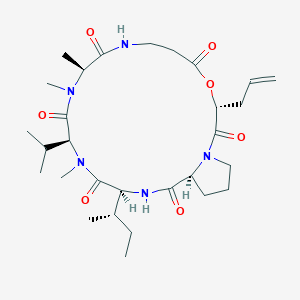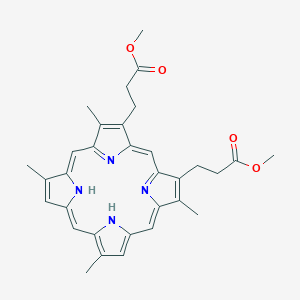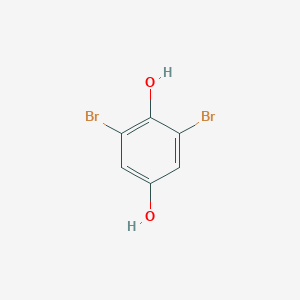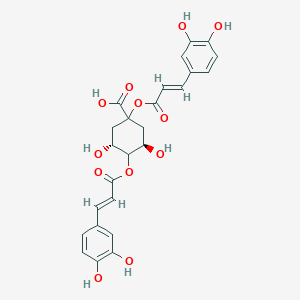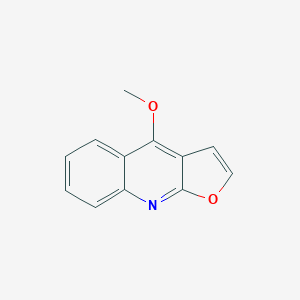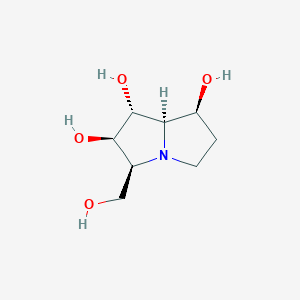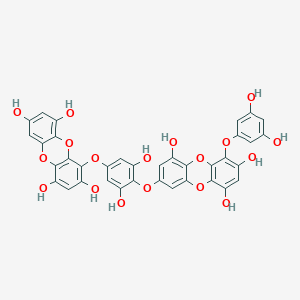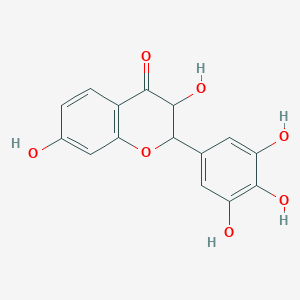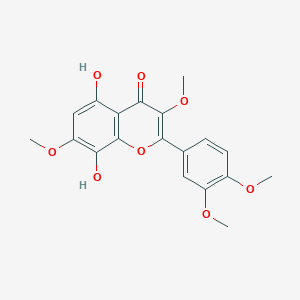
2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxychromen-4-one
Übersicht
Beschreibung
“2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxychromen-4-one” is a complex organic compound. Based on its name, it likely contains a chromen-4-one group, which is a type of oxygen-containing heterocycle . It also has multiple methoxy (-OCH3) and hydroxy (-OH) groups attached to its structure .
Synthesis Analysis
The synthesis of such complex organic compounds typically involves multiple steps and various types of chemical reactions . The exact synthesis process would depend on the specific structure of the compound and the starting materials available.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . These techniques can provide information about the types of atoms in the compound and how they are connected .
Chemical Reactions Analysis
The chemical reactions that a compound can undergo depend on its molecular structure. For example, the presence of hydroxy and methoxy groups can make the compound more reactive .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined through experimental methods .
Wissenschaftliche Forschungsanwendungen
Synthesis and Complexation Study
A study by Gündüz et al. (2006) discusses the preparation of dihydroxy-3-(3,4-dimethoxyphenyl)-2H-chromenones and their reaction to form novel chromenone crown ethers. These ethers were analyzed for stability constants with sodium and potassium ions, providing insights into their potential use in complexation chemistry (Gündüz et al., 2006).
Synthesis of Bridged 3-benzazepine Derivatives
Gentles et al. (1991) explored the conversion of ethyl 3,4-dimethoxyphenyl(phenyl)acetate into various compounds, including ethyl 1,2,3,4-tetrahydro-6,7-dimethoxy-4-oxo-1-phenyl naphthalene-1-carboxylate. This work contributes to the synthesis of conformationally restricted dopamine analogues (Gentles et al., 1991).
Antioxidant Activity of Synthesized Metabolites
Venkateswarlu et al. (2003) synthesized 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol, a metabolite of Sphaerophysa salsula. This compound showed potent antioxidative activity, indicating its potential for biomedical applications (Venkateswarlu et al., 2003).
Photophysical Studies of Substituted 1,2-diarylethenes
Singh and Kanvah (2001) conducted a study on the photophysical properties of substituted 1,2-diarylethenes, including compounds with dimethoxyphenyl components. This research aids in understanding the fluorescence and charge transfer mechanisms in such compounds (Singh & Kanvah, 2001).
Photophysical Investigation of DMHP Dye
Asiri et al. (2017) investigated a compound with 3,4-dimethoxyphenyl components for its photophysical properties, including fluorescence quantum yield and photochemical quantum yield. This research is valuable in the field of dye and pigment chemistry (Asiri et al., 2017).
Structural Analysis of Flavone Hymenoxin
Watson et al. (1991) provided a detailed structural analysis of a flavone compound, contributing to the understanding of its molecular conformation and potential interactions (Watson et al., 1991).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O8/c1-23-11-6-5-9(7-12(11)24-2)17-19(26-4)16(22)14-10(20)8-13(25-3)15(21)18(14)27-17/h5-8,20-21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUBHXRYARBAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484857 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxychromen-4-one | |
CAS RN |
7380-44-1 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7380-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-5,8-dihydroxy-3,7-dimethoxy-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-Dihydroxy-3,3',4',7-tetramethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030611 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



